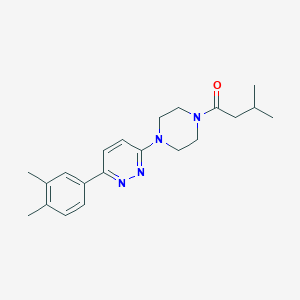

![molecular formula C19H25N3O4 B2429742 8-(2-苯氧基丙酰基)-3-丙基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1021210-57-0](/img/structure/B2429742.png)

8-(2-苯氧基丙酰基)-3-丙基-1,3,8-三氮杂螺[4.5]癸烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis process for “8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not available, related compounds such as cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, have been synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .科学研究应用

Insecticide and Pest Control

Spirotetramat is a second-generation insecticide developed by Bayer CropScience. It exhibits excellent efficacy and safety for crops. Its two-way internal absorption and transport properties allow it to reach any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves. Additionally, spirotetramat’s long-lasting efficacy can control pests for up to two months .

Broad-Spectrum Activity

Spirotetramat demonstrates broad-spectrum insecticidal efficacy, making it effective against a wide range of pests. Its low dosage requirement and environmental safety align with pesticide regulations, making it a valuable tool for integrated pest management .

Agricultural Applications

Farmers use spirotetramat to protect various crops, including fruits, vegetables, and ornamental plants. Its ability to control aphids, whiteflies, and other pests contributes to improved crop yield and quality .

Synthetic Chemistry and Process Optimization

Researchers have optimized spirotetramat synthesis methods to enhance yield and reduce costs. Notably, a high-yield and cost-effective synthesis route has been developed, involving catalytic hydrogenation, oxidation, and Bucherer–Bergs reactions. The overall yield of spirotetramat reached 20.4% using this multi-step approach .

Spiro[4.5]deca-6,9-dien-8-one Derivatives

Spirotetramat serves as a precursor for synthesizing spiro[4.5]deca-6,9-dien-8-one derivatives. These compounds have potential applications in medicinal chemistry, materials science, and agrochemical research .

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

A related compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been synthesized via a simple and cost-effective three-step process. Its high yields and ease of preparation make it attractive for further investigations .

作用机制

Target of Action

The primary targets of 8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) and the Delta Opioid Receptor (DOR) . RIPK1 is a key component of the necroptosis signaling pathway, which is involved in various pathophysiological disorders . DOR, on the other hand, is a potential target for neurological and psychiatric disorders .

Mode of Action

This compound acts as an inhibitor of RIPK1 . Molecular docking analysis suggests that the benzyl groups of the compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby affecting the necroptosis signaling pathway . As a DOR agonist, it binds to the orthosteric site of the receptor .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that plays a critical role in pathological processes . The compound’s action on DOR also influences the opioid signaling pathway .

Pharmacokinetics

Its efficacy in disease models suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for in vivo applications .

Result of Action

By inhibiting RIPK1, the compound can potentially mitigate necroptosis-related diseases . As a DOR agonist, it has shown anti-allodynic efficacy in a model of inflammatory pain .

属性

IUPAC Name |

8-(2-phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-11-22-17(24)19(20-18(22)25)9-12-21(13-10-19)16(23)14(2)26-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQLYTPRFLDCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Phenoxypropanoyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

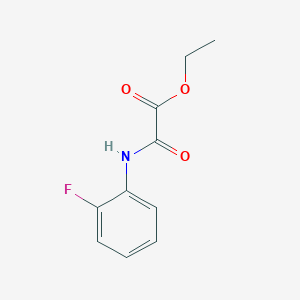

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide](/img/structure/B2429662.png)

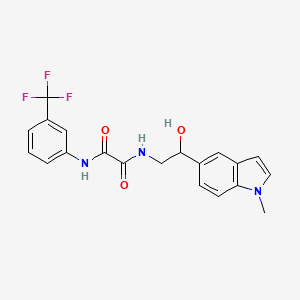

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2429663.png)

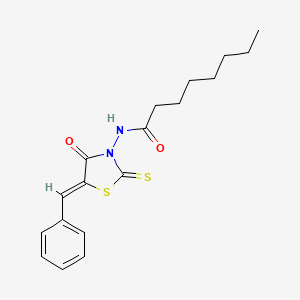

![(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2429672.png)

![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)